![molecular formula C15H18O4 B099740 Diethyl [(3-methylphenyl)methylidene]propanedioate CAS No. 15725-33-4](/img/structure/B99740.png)
Diethyl [(3-methylphenyl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(3-methylphenyl)methylidene]propanedioate is a chemical compound that is commonly used in scientific research. It is also known as Meldrum's acid and has a molecular formula of C12H14O4. This compound is a versatile reagent that can be used in a variety of chemical reactions. In
Mechanism Of Action
The mechanism of action of diethyl [(3-methylphenyl)methylidene]propanedioate is not well understood. However, it is believed to act as a nucleophile in many reactions. It can also act as a precursor to various reactive intermediates, such as enolates and carbanions.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of diethyl [(3-methylphenyl)methylidene]propanedioate. However, it is known to be relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
Diethyl [(3-methylphenyl)methylidene]propanedioate has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also sensitive to air and moisture and must be stored in a dry and air-free environment.
Future Directions
There are several future directions for the use of diethyl [(3-methylphenyl)methylidene]propanedioate in scientific research. One potential area of research is the development of new synthetic methodologies using this reagent. Another area of research is the synthesis of new compounds using diethyl [(3-methylphenyl)methylidene]propanedioate as a building block. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, diethyl [(3-methylphenyl)methylidene]propanedioate is a versatile reagent that has many applications in scientific research. It can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. It is commonly used in the synthesis of various compounds and can act as a nucleophile and a precursor to reactive intermediates. While it has several advantages for lab experiments, it also has some limitations. Future research is needed to further explore the potential applications of this compound.
Synthesis Methods
Diethyl [(3-methylphenyl)methylidene]propanedioate can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. The reaction is typically carried out in anhydrous ethanol at room temperature. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
Diethyl [(3-methylphenyl)methylidene]propanedioate is commonly used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including heterocyclic compounds, cyclic ethers, and lactones. It can also be used as a building block in the synthesis of more complex organic molecules.
properties
CAS RN |
15725-33-4 |
|---|---|
Product Name |
Diethyl [(3-methylphenyl)methylidene]propanedioate |
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
diethyl 2-[(3-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
NDOSDZBQFXJNCH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



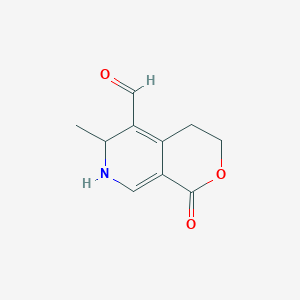
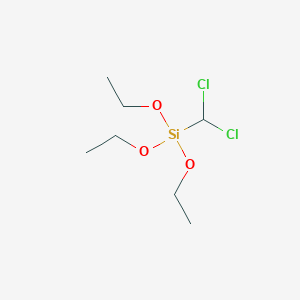


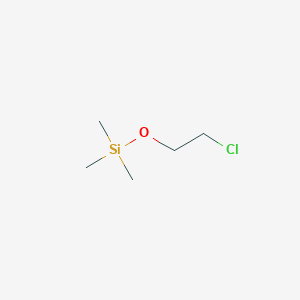
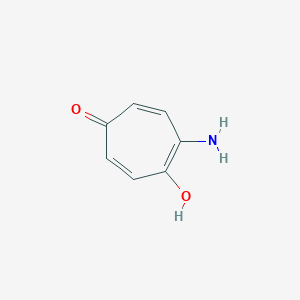
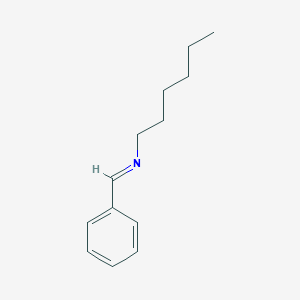
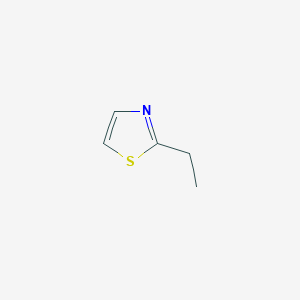
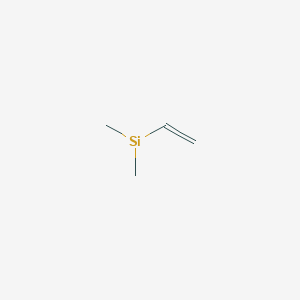
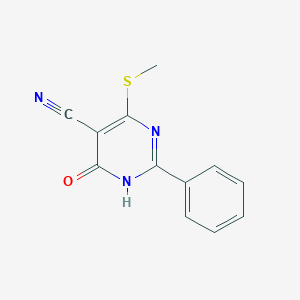
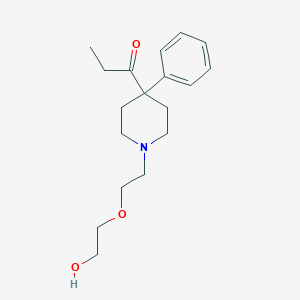
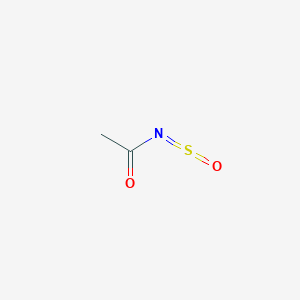
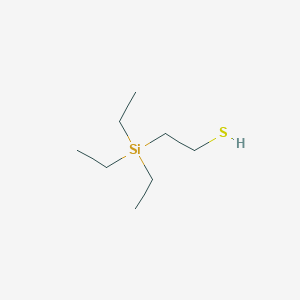
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)